molecular formula C29H26FNO4S B11091034 2-Phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11091034
M. Wt: 503.6 g/mol
InChI Key: DPWXGVCVRALMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a phenoxyethyl group, a fluorophenyl group, and a thiophene ring

Properties

Molecular Formula

C29H26FNO4S

Molecular Weight

503.6 g/mol

IUPAC Name

2-phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H26FNO4S/c1-18-26(29(33)35-14-13-34-20-8-3-2-4-9-20)27(21-10-5-6-11-22(21)30)28-23(31-18)16-19(17-24(28)32)25-12-7-15-36-25/h2-12,15,19,27,31H,13-14,16-17H2,1H3

InChI Key

DPWXGVCVRALMIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=CC=C4F)C(=O)OCCOC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the phenoxyethyl, fluorophenyl, and thiophene groups through various substitution and coupling reactions. Common reagents used in these reactions include Grignard reagents, organolithium compounds, and transition metal catalysts. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The phenoxyethyl, fluorophenyl, and thiophene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce reduced quinoline derivatives

Scientific Research Applications

2-Phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

2-Phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings.

The compound has the following chemical and physical properties:

PropertyValue
Molecular FormulaC32H30FNO5
Molecular Weight527.59 g/mol
LogP6.297
Water Solubility (LogSw)-5.61
Polar Surface Area59.387 Ų
pKa3.08

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 to 70 µM, suggesting moderate to strong antibacterial activity compared to standard antibiotics like ceftriaxone .

Anticancer Potential

Another area of interest is the anticancer potential of hexahydroquinoline derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cellular signaling pathways related to cell survival and proliferation. For instance, compounds similar to 2-phenoxyethyl derivatives have been reported to inhibit tumor growth in xenograft models .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways involving cytochrome P450 enzymes which are crucial for drug metabolism. Preliminary studies indicate that modifications in the quinoline structure can lead to enhanced inhibitory effects on specific enzymes .

Case Studies

  • Study on Antibacterial Activity :
    A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various quinoline derivatives against resistant strains of bacteria. The results demonstrated that certain structural modifications significantly enhanced their activity .
  • Anticancer Screening :
    A dissertation focused on the anticancer properties of hexahydroquinoline derivatives revealed that they could effectively induce apoptosis in cancer cell lines at micromolar concentrations. This study emphasized the need for further exploration into their mechanism of action .
  • Enzymatic Studies :
    Research conducted on enzyme kinetics showed that certain modifications to the hexahydroquinoline structure could increase binding affinity to target enzymes involved in drug metabolism, suggesting a dual role in therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.